REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][N+:10]([O-])=O)=[C:4]([CH3:13])[CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH2:10])=[C:4]([CH3:13])[CH:3]=1 |f:1.2.3.4.5.6|
|
Name
|
4-chloro-2-methyl-1-(2-nitrovinyl)benzene
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C=C[N+](=O)[O-])C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
after stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched in the following manner
|
Type
|
ADDITION
|
Details
|
water (1.5 mL) was added dropwise
|
Type
|
ADDITION
|
Details
|
1M sodium hydroxide (1.5 mL) was added
|
Type
|
STIRRING
|
Details
|
After stirring for a further 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
water (5 mL) was added
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at ambient temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered through a medium porosity sintered glass funnel
|
Type
|
WASH
|
Details
|
The collected precipitate was washed with ethyl acetate (60 mL)
|
Type
|
WASH
|
Details
|
The combined filtrate and wash
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)CCN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |